(2E)-N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide
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Overview
Description
(2E)-N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide: is an organic compound that belongs to the class of enamides It is characterized by the presence of a fluorophenyl group and a nitrophenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide typically involves the condensation of 3-fluoroaniline with 2-nitrocinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in (2E)-N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2E)-N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving nitro and fluorophenyl groups. It can also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of (2E)-N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the fluorophenyl group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- (2E)-N-(3-chlorophenyl)-3-(2-nitrophenyl)prop-2-enamide
- (2E)-N-(3-bromophenyl)-3-(2-nitrophenyl)prop-2-enamide
- (2E)-N-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enamide
Comparison: Compared to its analogs, (2E)-N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets. This makes this compound a valuable compound for various applications where these properties are advantageous.
Properties
IUPAC Name |
(E)-N-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c16-12-5-3-6-13(10-12)17-15(19)9-8-11-4-1-2-7-14(11)18(20)21/h1-10H,(H,17,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESALVYXBSHMKT-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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